1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
Description
This compound is a triazolo-pyrimidine derivative featuring a piperazine linker and substituted aromatic groups. The 4-chlorophenyl group at position 3 and the 3-methylphenyl-ethanone moiety at position 1 suggest possible modifications to enhance lipophilicity or target binding affinity.
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O/c1-16-3-2-4-17(13-16)14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)19-7-5-18(24)6-8-19/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFDVJBENJWGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the triazolo[4,5-d]pyrimidine core: This is typically achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds and appropriate coupling reagents.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance efficiency .
Chemical Reactions Analysis
1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one has a wide range of scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific kinases and induce apoptosis in cancer cells.
Pharmacology: The compound is evaluated for its pharmacokinetic properties and potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cellular signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one ()
- Key Difference : The 4-chlorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- Impact : Methoxy groups typically increase electron density and reduce metabolic stability compared to chloro substituents. This substitution may alter binding affinity in targets sensitive to electronic effects (e.g., serotonin or dopamine receptors) .
1,3-Bis(4-(3-Chlorophenyl)piperazin-1-yl)propane ()
- Key Difference : Lacks the triazolo-pyrimidine core but retains the chlorophenyl-piperazine motif.
Pyrazolo-Pyrimidinone Derivatives
1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) ()
- Key Difference: Replaces the triazolo-pyrimidine with a pyrazolo-pyrimidinone system.
- However, the 4-chlorophenyl group may compensate by enhancing hydrophobic interactions .
Imidazo-Pyridine Derivatives
1-Ethyl-7-methyl-3-{4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one ()
- Key Difference : Features an imidazo-pyridine core instead of triazolo-pyrimidine.
- The ethanone group in the target compound may confer better solubility compared to the ether linkage here .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Potential Targets | Key Structural Advantage |
|---|---|---|---|---|
| Target Compound | Triazolo-pyrimidine | 4-Chlorophenyl, 3-methylphenyl | Kinases, GPCRs | Balanced lipophilicity and rigidity |
| 1-{4-[3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one | Triazolo-pyrimidine | 4-Methoxyphenyl | Serotonin receptors | Enhanced electron density |
| 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane | Piperazine-chlorophenyl | Chlorophenyl, propane linker | GPCRs (α-adrenergic) | Conformational flexibility |
| MK86 (Pyrazolo-pyrimidinone) | Pyrazolo-pyrimidinone | 4-Chlorophenyl | Kinases (e.g., CDK) | Reduced electron deficiency |
| Imidazo-pyridine derivative (EP 2 585 462 B1) | Imidazo-pyridine | Methyl, ethyl groups | Kinases (e.g., JAK2) | Rigidity for isoform selectivity |
Research Findings and Implications
Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound likely enhances binding to targets requiring hydrophobic or halogen-bonding interactions (e.g., kinase ATP pockets), whereas methoxy analogs () may favor targets sensitive to polar interactions .
Piperazine Linkers : Piperazine improves solubility and serves as a conformational spacer. Compounds with shorter linkers (e.g., propane in ) may exhibit reduced steric hindrance but lower selectivity .
Heterocyclic Cores: Triazolo-pyrimidines offer a balance between size and electronic properties, making them versatile for diverse targets. Pyrazolo-pyrimidinones () and imidazo-pyridines () prioritize specific interactions but may sacrifice broad-spectrum activity .
Biological Activity
The compound 1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its biological activity against various diseases.
The molecular formula of the compound is , with a molecular weight of approximately 424.91 g/mol. The structure includes a triazole ring fused to a pyrimidine moiety, which is known for its diverse biological applications.
Biological Activity Overview
The biological activities of triazole derivatives, including the compound , have been extensively studied. These activities can be categorized into several key areas:
Antimicrobial Activity
Triazole compounds are recognized for their antimicrobial properties. Research indicates that derivatives similar to the compound exhibit significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MIC) : Compounds with triazole structures have shown MIC values ranging from to against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Triazole derivatives are also investigated for their anticancer potential. The compound's structural features may contribute to its ability to inhibit tumor growth:
- Mechanism of Action : Triazoles have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased apoptosis .
Antifungal Activity
The antifungal efficacy of triazole compounds is well-documented. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes:
- Efficacy : Similar compounds demonstrate potent activity against Candida albicans and Aspergillus spp., with some exhibiting lower MIC values than traditional antifungal agents .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
- Study on Antimicrobial Properties :
- Anticancer Research :
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
